An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. It is important to note that while calculated physicochemical parameters are available from various chemical suppliers, experimentally determined values for several key properties, including melting point, boiling point, pKa, and aqueous solubility, have not been found in a comprehensive search of publicly available scientific literature. Furthermore, no information regarding the biological activity or associated signaling pathways for this specific compound has been identified. The experimental protocols provided herein are generalized standard methods and would require specific adaptation and validation for this compound.
Core Physicochemical Properties
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a halogenated benzazepine derivative. Its chemical structure and basic identifiers are provided below.
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IUPAC Name: 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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CAS Number: 6729-30-2[1]
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Molecular Formula: C₁₀H₁₀BrNO[1]
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Molecular Weight: 240.10 g/mol [1]
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SMILES: O=C1NC2=CC=C(Br)C=C2CCC1[1]
Quantitative Data Summary
| Property | Value (6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) | Value (7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one) | Data Type | Source |
| Melting Point | Not Available | 107 °C | Predicted | [2] |
| Boiling Point | Not Available | 370.2 ± 41.0 °C | Predicted | [2] |
| pKa | Not Available | 2.17 ± 0.20 | Predicted | [2][3] |
| LogP | 2.7239 | 2.97550 | Calculated | [1][2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | 29.10 Ų | Calculated | [1][2] |
| Hydrogen Bond Donors | 1 | 1 | Calculated | [1] |
| Hydrogen Bond Acceptors | 1 | 1 | Calculated | [1] |
| Rotatable Bonds | 0 | 0 | Calculated | [1] |
| Aqueous Solubility | Not Available | Not Available | - | - |
Experimental Protocols for Physicochemical Characterization
The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
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Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range.
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Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
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Procedure:
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Ensure the sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[4]
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the sample rapidly to obtain an approximate melting point.
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Allow the apparatus to cool.
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In a subsequent, more careful determination, heat the sample at a slower rate (e.g., 1-2 °C/min) as the temperature approaches the approximate melting point.[4]
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the substance.
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Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5]
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Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer solution) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.
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Apparatus: Stoppered flasks, orbital shaker with temperature control, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
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Procedure:
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Add an excess amount of the test compound to a flask containing a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4).[5]
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Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the flasks for a sufficient period to allow for equilibration (typically 24-48 hours).
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After equilibration, allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant and separate the solid from the liquid phase by centrifugation or filtration.
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Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6][7]
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pKa Determination (UV-Vis Spectrophotometry)
This method is suitable for compounds containing a chromophore close to the ionizable center, where the UV-Vis spectrum changes with pH.
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Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. By measuring the change in absorbance of a compound in solutions of varying pH, the pKa can be determined from the resulting titration curve.[8]
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Apparatus: UV-Vis spectrophotometer with a plate reader, 96-well UV-transparent microplates, pH meter, a series of buffer solutions covering a wide pH range.
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Procedure:
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Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add a series of buffer solutions with known pH values.
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Add a small, fixed amount of the compound stock solution to each well.
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Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.[8]
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Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
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The pKa can be determined from the inflection point of the resulting sigmoidal curve.[9]
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LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity.
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Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.
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Apparatus: Stoppered test tubes or vials, orbital shaker, centrifuge, analytical instrumentation (e.g., HPLC, LC-MS) for quantification.
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Procedure:
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Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol.
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Prepare a solution of the compound in one of the phases.
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Add a known volume of this solution to a tube containing a known volume of the other phase.
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Seal the tube and shake it for a sufficient time to reach equilibrium (e.g., several hours).
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Separate the two phases by centrifugation.
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Determine the concentration of the compound in each phase using a suitable analytical method.[10]
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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LogP is the logarithm of P.
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Workflow and Logical Relationships
As no specific signaling pathways involving 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have been identified, the following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.
The diagram above illustrates a logical workflow for the characterization of a new chemical entity, starting from its synthesis and purification, followed by the determination of key physicochemical properties, and concluding with data compilation and reporting.
References
- 1. chemscene.com [chemscene.com]
- 2. 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ishigirl.tripod.com [ishigirl.tripod.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical structure of 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](https://www.chemscene.com/structure/CS-0149714.png)
